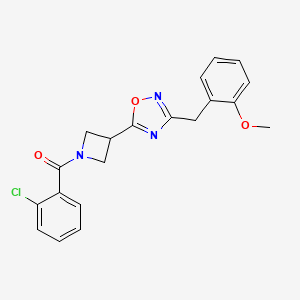
(2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O3 |
| Molecular Weight | 373.83 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | ClC1=CC=CC=C1C(=O)N2C(=NOC3=C(N=C(N)C=C3)C=C2)C=C(C)C |
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Research has shown that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, a study highlighted that oxadiazole derivatives could induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . The compound has demonstrated efficacy against various cancer cell lines, including breast and colon cancers.
Anti-inflammatory Effects
In vitro studies indicate that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism where the compound modulates inflammatory pathways, potentially through the inhibition of NF-kB signaling .
The proposed mechanisms through which the compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with specific receptors on cell membranes, altering downstream signaling pathways.
Case Studies
Several case studies have documented the effects of this compound:
- Study on Cancer Cell Lines : A recent study assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results indicated a dose-dependent increase in cell death, with IC50 values reported at 25 µM for MCF-7 and 30 µM for HCT116 cells .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated animals .
Properties
IUPAC Name |
(2-chlorophenyl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-26-17-9-5-2-6-13(17)10-18-22-19(27-23-18)14-11-24(12-14)20(25)15-7-3-4-8-16(15)21/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKIFLIFUYOQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














